molecular formula C10H9BrO B12900016 6-Bromo-2,3-dimethylbenzofuran

6-Bromo-2,3-dimethylbenzofuran

Cat. No.: B12900016
M. Wt: 225.08 g/mol
InChI Key: IBDPBAKLIMQRKF-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylbenzofuran is a brominated derivative of the benzofuran scaffold, an oxygen-containing heterocyclic compound of significant interest in medicinal and materials chemistry . Benzofuran derivatives are known for a wide spectrum of pharmacological activities, with research indicating potent anti-cancer, anti-bacterial, anti-oxidative, and anti-viral properties . The introduction of halogen atoms, such as bromine, into the benzofuran core is a common strategy in drug discovery to enhance biological activity and binding affinity. This is primarily due to the ability of bromine to form halogen bonds with target proteins, which can improve the potency and selectivity of the lead compound . As a result, this compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound in Structure-Activity Relationship (SAR) studies to investigate the structural requirements for effective anticancer agents . Its applications extend to serving as a key synthetic intermediate in constructing highly substituted benzofuran systems for various research applications . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9BrO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,1-2H3

InChI Key

IBDPBAKLIMQRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C

Origin of Product

United States

Reactivity and Reaction Mechanisms of 6 Bromo 2,3 Dimethylbenzofuran

Cross-Coupling Reactions

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation serves as a powerful method for the chemical modification of heteroaromatic compounds like benzofurans. This approach allows for the formation of C-C bonds by coupling the benzofuran (B130515) core with aryl halides, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For benzofurans, C-H arylation typically occurs with high regioselectivity at the C2 position. mdpi.com

The catalytic cycle generally involves the activation of a C-H bond on the electron-rich benzofuran ring by a palladium(II) catalyst. Various palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), can be employed. mdpi.com The reaction of benzofurans with arylating agents like triarylantimony difluorides, in the presence of a palladium catalyst and an oxidant like CuCl₂, can produce a range of 2-arylbenzofurans in moderate to high yields. mdpi.com The electronic nature of the substituents on the arylating agent can influence reactivity, with electron-donating groups often leading to higher yields. mdpi.com

While specific studies on 6-Bromo-2,3-dimethylbenzofuran are not detailed, the general mechanism is applicable. The presence of the bromine atom at the C6 position offers a site for traditional cross-coupling reactions like the Suzuki-Miyaura coupling, while the C-H bonds, particularly at the C2 position (if unsubstituted), remain available for direct arylation. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the chemoselectivity between C-H activation and C-Br bond activation. For instance, in related systems, bromination of a target molecule followed by a Suzuki coupling has been shown to be an effective alternative to direct C-H arylation for producing arylated products with specific regiochemistry. nih.gov

A general palladium-catalyzed method for synthesizing benzofurans involves the reaction of 2-hydroxystyrenes with iodobenzenes through a C-H activation/oxidation tandem reaction, highlighting the versatility of palladium catalysis in both the formation and functionalization of the benzofuran ring system. rsc.org

Oxidation and Reduction Pathways for Functional Group Interconversion

The benzofuran core of this compound is susceptible to both oxidation and reduction, which can lead to significant functional group interconversions.

Oxidation: The oxidation of 2,3-disubstituted benzofurans, such as this compound, typically proceeds through the formation of a reactive epoxide intermediate across the 2,3-double bond of the furan (B31954) ring. mdpi.com This transformation can be achieved using various oxidizing agents, including meta-chloroperoxybenzoic acid (m-CPBA) or dioxiranes. mdpi.com The stability and subsequent reaction pathways of this epoxide are influenced by substituents and reaction conditions. mdpi.com

The epoxide can undergo further oxidation, leading to ring-opening products like keto esters. mdpi.com Alternatively, it can rearrange to afford other structures. These rearrangements can include 1,2-alkyl migration to form benzofuranones or hydrogen transposition to yield allylic alcohols. mdpi.com Biomimetic oxidation systems, such as those using Mn(III) porphyrins and hydrogen peroxide, can also catalyze the oxidation of the benzofuran nucleus, mimicking the metabolic activation pathways of cytochrome P450 enzymes. mdpi.com

Reduction: Reduction of the benzofuran ring system typically targets the furan moiety. Catalytic hydrogenation is a common method to reduce the 2,3-double bond, leading to the corresponding 2,3-dihydrobenzofuran. This process saturates the furan ring while leaving the benzene (B151609) ring intact. The specific conditions, such as the choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and hydrogen pressure, can be optimized to achieve selective reduction. The resulting 6-Bromo-2,3-dimethyl-2,3-dihydrobenzofuran retains the bromine substituent, which can be used for further synthetic modifications.

Intramolecular Rearrangement Mechanisms

An unconventional and powerful method for synthesizing highly substituted benzofurans involves a reaction sequence that includes a significant substituent migration step. This process has been observed in the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides. In this synthesis, what would be the expected C4-substituted benzofuran can be formed from a 2,6-disubstituted phenol (B47542), indicating that a substituent at the ortho position of the phenol migrates to an adjacent position during the reaction.

For example, the reaction of 2,6-dimethylphenol (B121312) results in the formation of a 4,7-dimethyl-substituted benzofuran. This outcome is explained by an initial C-C bond formation at the methyl-substituted carbon of the phenol, followed by the migration of that methyl group to the neighboring carbon atom. This migrative benzofuran formation allows for the synthesis of multi-substituted and even fully substituted benzofurans that would be difficult to prepare using conventional methods. A variety of functional groups, including phenyl and bromo groups, have been shown to undergo this migration.

The key mechanistic step that enables the subsequent substituent migration is a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. nih.gov This type of pericyclic reaction is a concerted process governed by orbital symmetry. In the context of benzofuran synthesis from phenols and alkynyl sulfoxides, the reaction is initiated by the electrophilic activation of the alkynyl sulfoxide (B87167). This activated species then reacts with the phenol to form an aryloxysulfonium intermediate.

This intermediate undergoes a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which proceeds through a cyclic transition state to form a dearomatized intermediate. It is from this cationic intermediate that the substituent migration occurs, followed by deprotonation and rearomatization to yield the final, highly substituted benzofuran product. This tandem process of sigmatropic rearrangement followed by substituent migration provides a unique pathway for complex benzofuran synthesis.

Analysis of Chemo- and Regioselectivity in Reaction Outcomes

Chemoselectivity and regioselectivity are critical considerations in the synthesis and functionalization of this compound, dictating the specific outcome of a reaction when multiple reactive sites are present.

Chemoselectivity: The molecule possesses two primary sites for cross-coupling reactions: the C-Br bond at the 6-position and C-H bonds on the aromatic rings. Palladium-catalyzed reactions can be tuned to selectively target one over the other. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-Br bond. The choice of catalyst, ligands, base, and solvent system is crucial for this selectivity. Under optimized conditions, the C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than C-H bond activation, allowing for the selective formation of 6-aryl-2,3-dimethylbenzofuran. mdpi.comnih.gov Conversely, direct C-H arylation conditions can be chosen to functionalize positions like C2 or C7, leaving the C-Br bond intact for subsequent transformations. mdpi.comnih.gov

Regioselectivity: In reactions involving the aromatic core, regioselectivity determines which specific C-H or C-Br bond reacts.

Palladium-Catalyzed C-H Arylation: The direct arylation of the benzofuran ring system is highly regioselective for the C2 position, which is the most electronically rich and sterically accessible site on the furan ring. mdpi.com

Suzuki-Miyaura Coupling: In polyhalogenated systems, the site of the Suzuki coupling is determined by the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl). nih.gov For this compound, the bromine at C6 is the definitive site for this reaction. In more complex polybrominated benzofurans, regioselectivity can be achieved through careful control of reaction conditions or by leveraging the electronic and steric influences of existing substituents. rsc.org

Substituent Migration: In the synthesis of the benzofuran core via sigmatropic rearrangement, regioselectivity is observed in the initial C-C bond formation. The reaction typically occurs at the less sterically hindered ortho position of the starting phenol. However, as seen in the case of 2,6-disubstituted phenols, the reaction can proceed at a substituted carbon, leading to subsequent migration.

The interplay of these factors allows for the controlled and selective synthesis of complex benzofuran derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Bromo-2,3-dimethylbenzofuran, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups.

The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents on the benzofuran (B130515) ring. The bromine atom at the C-6 position is expected to have a notable effect on the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 ~7.3 d ~8.5
H-5 ~7.2 dd ~8.5, ~2.0
H-7 ~7.5 d ~2.0
2-CH₃ ~2.4 s -

Note: These are predicted values based on known substituent effects on the benzofuran scaffold. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms. The presence of the electronegative bromine and oxygen atoms significantly influences the chemical shifts of the attached and nearby carbon atoms libretexts.orglibretexts.orgoregonstate.eduopenstax.org.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~155
C-3 ~115
C-3a ~130
C-4 ~125
C-5 ~128
C-6 ~115
C-7 ~120
C-7a ~150
2-CH₃ ~14

Note: These are predicted values based on known substituent effects on the benzofuran scaffold. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 and H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. It would be used to definitively assign the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Application of NMR for Absolute Configuration Determination

While this compound itself is not chiral, related benzofuran derivatives with stereocenters can have their absolute configuration determined using NMR spectroscopy. This is typically achieved by derivatizing the chiral molecule with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomers nih.govresearchgate.netyoutube.com. These diastereomers will exhibit different NMR spectra, and analysis of the differences in chemical shifts (the Mosher's method) can be used to deduce the absolute stereochemistry of the original molecule nih.govresearchgate.netyoutube.com. This methodology is a powerful tool in stereochemical analysis nih.govresearchgate.netmdpi.com.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₉BrO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺ 223.9837

This precise mass measurement is a critical piece of data for confirming the identity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the analysis of this compound, GC-MS serves two primary purposes: assessing the compound's purity and confirming its molecular identity.

The gas chromatography portion of the analysis separates this compound from any impurities, such as starting materials, byproducts, or residual solvents from its synthesis. The separation is based on the differential partitioning of the analytes between a stationary phase in the GC column and a mobile gaseous phase. The time it takes for a compound to travel through the column to the detector is known as its retention time (t R ), which is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). A pure sample of this compound will ideally exhibit a single, sharp peak at its characteristic retention time.

Following separation by GC, the eluted compound enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting positively charged fragments are then sorted based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fragmentation pattern that acts as a molecular fingerprint. For this compound (molar mass: 225.09 g/mol ), the molecular ion peak [M]+• is expected to appear as a doublet with a 1:1 intensity ratio at m/z 224 and 226, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, 79 Br and 81 Br. Other significant fragments would likely result from the loss of a methyl group ([M-CH₃]⁺) or a bromine atom ([M-Br]⁺).

Table 1: Expected GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
224 / 226 [C₁₀H₉BrO]⁺ Molecular Ion Peak (Isotopic pattern confirms bromine)
209 / 211 [C₉H₆BrO]⁺ Loss of a methyl group (-CH₃)

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a detailed profile of the functional groups present. For this compound, the key functional groups include the aromatic C-H, aromatic C=C, alkyl C-H, the ether C-O-C linkage, and the C-Br bond. libretexts.org

The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). libretexts.org Aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹. libretexts.org The stretching vibrations of the C=C bonds within the benzofuran ring system typically produce several bands in the 1600-1450 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the two methyl groups are anticipated in the 2950-2850 cm⁻¹ range. The asymmetric and symmetric stretching of the aryl-alkyl ether (C-O-C) bond is expected to produce a strong absorption band around 1250-1000 cm⁻¹. Finally, the C-Br stretching vibration is characteristically found at lower wavenumbers, typically in the 710-505 cm⁻¹ range. ijtsrd.com

Table 2: Characteristic FT-IR Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Assignment
3100 - 3000 Weak to Medium Aromatic C-H Stretch
2950 - 2850 Medium Alkyl C-H Stretch (from -CH₃ groups)
1610 - 1580 Medium to Strong Aromatic C=C Ring Stretch
1470 - 1450 Medium Aromatic C=C Ring Stretch
1250 - 1020 Strong Asymmetric Aryl Ether C-O-C Stretch

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference lies in the selection rules: IR bands arise from vibrations that cause a change in the molecule's dipole moment, whereas Raman bands result from vibrations that cause a change in the molecule's polarizability.

For this compound, the symmetric vibrations of the non-polar C=C bonds in the aromatic ring are expected to produce strong and sharp signals in the Raman spectrum, often more intense than in the IR spectrum. ijtsrd.com The C-Br bond, being relatively polarizable, should also be Raman active. In contrast, the polar C-O-C ether linkage, which gives a strong band in the IR spectrum, will likely show a weaker signal in the Raman spectrum. This complementary nature allows for a more complete vibrational analysis of the molecule. scialert.net

Table 3: Expected FT-Raman Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Assignment
3100 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Strong Alkyl C-H Stretch
1610 - 1580 Very Strong Aromatic C=C Ring Stretch
1000 - 980 Strong Ring Breathing Mode

Vibrational Analysis and Potential Energy Distribution (PED) Studies

To achieve a precise assignment of the observed vibrational bands in the IR and Raman spectra, computational methods such as Density Functional Theory (DFT) are often employed. researchgate.net These calculations can predict the vibrational frequencies and intensities of a molecule. However, experimental and theoretical values can differ due to factors like anharmonicity.

A Potential Energy Distribution (PED) analysis is performed to provide a quantitative description of each normal vibrational mode in terms of the contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). ijtsrd.com For instance, a band in the spectrum around 1600 cm⁻¹ might be assigned as an "aromatic C=C stretch," but PED analysis can reveal that this mode is, for example, 80% C=C stretching, 10% C-H in-plane bending, and 10% C-C stretching. This detailed assignment is crucial for a definitive understanding of the molecule's vibrational dynamics and for accurately correlating spectral features with specific structural elements. researchgate.net

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uzh.ch The benzofuran ring system in this compound contains conjugated π-electrons, which are responsible for its characteristic UV absorption.

The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions. scribd.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the bromine atom and the methyl groups as substituents on the benzofuran core can influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The bromine atom, with its lone pair of electrons, can participate in n → π* transitions, although these are typically much weaker than π → π* transitions. uzh.ch The solvent used for the analysis can also cause shifts in the absorption maxima.

Table 4: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax) Range (nm) Type of Electronic Transition Chromophore
~200-250 π → π* Benzene-like transition
~270-300 π → π* Furan-ring conjugated system

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X-ray Crystallography

Analysis of Crystal Packing and Supramolecular Interactions in Solid State:Consequently, without crystallographic data, an analysis of the crystal packing and any associated supramolecular interactions is not possible.

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Advanced Applications in Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the bromine atom on the benzofuran (B130515) ring of 6-Bromo-2,3-dimethylbenzofuran provides a reactive handle for a variety of cross-coupling reactions, making it an invaluable intermediate in organic synthesis. This reactivity allows for the construction of intricate molecular frameworks with potential applications in medicinal chemistry and materials science.

While direct research on this compound as a building block is not extensively documented in publicly available literature, the principles of heterocyclic chemistry suggest its potential. The bromo-substituent can be readily transformed through reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of various aryl, heteroaryl, vinyl, or alkynyl groups at the 6-position, leading to the formation of diverse and complex heterocyclic systems. The 2,3-dimethyl substitution provides steric and electronic influence on the reactivity of the benzofuran core, which can be exploited to achieve regioselective transformations.

The bromine atom in this compound serves as a versatile functional group for the synthesis of a wide array of highly functionalized benzofuran derivatives. Halogen-metal exchange reactions can convert the bromo-group into an organolithium or Grignard reagent, which can then be reacted with various electrophiles to introduce a plethora of functional groups. Furthermore, the bromine atom can be displaced by nucleophiles in transition metal-catalyzed reactions, such as Buchwald-Hartwig amination or cyanation, to introduce nitrogen- and carbon-based functionalities. Research on other brominated benzofuran derivatives has shown that the presence of a bromine atom facilitates the synthesis of compounds with potential biological activities. nih.gov For instance, various bromo-derivatives of benzofuran have been synthesized and investigated for their potential as anticancer agents. nih.gov

Reaction Type Reagents Introduced Functional Group Potential Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group6-Aryl-2,3-dimethylbenzofurans
Stille CouplingOrganostannane, Pd catalystAlkyl, vinyl, aryl groupFunctionalized benzofurans
Heck CouplingAlkene, Pd catalyst, baseVinyl group6-Vinyl-2,3-dimethylbenzofurans
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group6-Alkynyl-2,3-dimethylbenzofurans
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group6-Amino-2,3-dimethylbenzofurans

Contributions to Materials Science Research

The unique electronic and photophysical properties that can be imparted by the benzofuran scaffold make this compound a compound of interest in the development of advanced materials.

The functionalization of this compound through the synthetic routes described above can lead to the creation of novel dyes and pigments. By introducing different electron-donating or electron-withdrawing groups at the 6-position, the intramolecular charge transfer (ICT) characteristics of the molecule can be fine-tuned. This allows for the precise control of the absorption and emission wavelengths, leading to materials with tailored optical properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and imaging. The 2,3-dimethyl groups can also play a role in influencing the solid-state packing of these molecules, which is a critical factor for the performance of organic electronic materials.

The electropolymerization of aromatic and heterocyclic compounds is a well-established method for the preparation of conductive and electroactive polymer films. While there is no specific research found on the electrochemical behavior of poly(this compound) films, the general principles of electropolymerization of benzofuran derivatives suggest that this compound could be a potential monomer. The polymerization would likely proceed through the oxidative coupling of the benzofuran units. The bromine atom and methyl groups would influence the polymerization process and the properties of the resulting polymer film, such as its conductivity, stability, and redox behavior. The investigation of such films could be valuable for applications in sensors, electrochromic devices, and energy storage.

Potential as Optical Limiting Materials

The field of nonlinear optics is actively exploring materials that exhibit optical limiting properties, which are crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. The fundamental principle behind optical limiting is a decrease in the transmittance of a material as the input light intensity increases. Organic molecules with extended π-conjugated systems are promising candidates for such applications due to their large nonlinear optical responses.

While no specific studies on the optical limiting properties of this compound have been found, research on other functionalized benzofuran derivatives suggests that this class of compounds can be engineered to exhibit such behavior. The introduction of bromine, a heavy atom, can potentially enhance intersystem crossing, a key process for efficient optical limiting in some mechanisms.

Table 1: Factors Influencing Optical Limiting in Organic Molecules

FactorDescriptionPotential Relevance to this compound
π-Conjugation Length Larger delocalized electron systems generally lead to stronger nonlinear absorption.The benzofuran core provides a basic π-system that could be extended through further chemical modification.
Donor-Acceptor Groups The presence of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer, boosting nonlinear optical properties.The methyl groups are weak electron donors, and the bromo group has a variable effect. Further functionalization would likely be necessary.
Heavy Atom Effect The presence of heavy atoms like bromine can facilitate transitions to triplet states, which can have strong absorption.The bromine atom at the 6-position could potentially be leveraged to enhance optical limiting performance.

Further research involving the synthesis of derivatives of this compound with extended conjugation and strategic placement of donor-acceptor groups is necessary to validate its potential in this application.

Research Applications in Agrochemical Development

Benzofuran derivatives have been investigated for their potential as active ingredients in agrochemicals, including herbicides, fungicides, and insecticides. The structural diversity of the benzofuran scaffold allows for the synthesis of a wide range of analogues with varying biological activities.

Although no specific herbicidal or fungicidal activity has been reported for this compound, the presence of a halogen atom is a common feature in many commercial pesticides. Halogenation can influence the lipophilicity of a molecule, thereby affecting its ability to penetrate biological membranes, and can also impact its metabolic stability.

Future research in this area would involve the synthesis of a library of compounds derived from this compound and subsequent screening for their biological activities against various plant pathogens and weed species.

Application in the Production of Specialty Chemicals and Materials

This compound can serve as a versatile building block in organic synthesis for the production of more complex molecules and functional materials. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide array of substituents and the construction of larger molecular architectures.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
Suzuki Coupling Aryl or vinyl boronic acids, Palladium catalyst, BaseAryl- or vinyl-substituted benzofurans
Heck Coupling Alkenes, Palladium catalyst, BaseAlkenyl-substituted benzofurans
Stille Coupling Organostannanes, Palladium catalystSubstituted benzofurans
Buchwald-Hartwig Amination Amines, Palladium catalyst, BaseAmino-substituted benzofurans
Lithiation/Grignard Formation Organolithium or MagnesiumFunctionalized benzofuran intermediates

These transformations could lead to the synthesis of specialty chemicals such as liquid crystals, organic light-emitting diode (OLED) materials, and specialized polymers, where the rigid benzofuran core can impart desirable thermal and electronic properties. However, specific examples of such applications originating from this compound are not currently documented in the literature.

Design and Synthesis of Ligands for Chemical Biology Studies

In chemical biology, ligands are essential tools for probing biological systems, acting as inhibitors, activators, or fluorescent probes for specific biomolecules. The design of novel ligands often relies on scaffolds that can be readily functionalized to optimize binding affinity and selectivity.

The this compound scaffold could be explored for the development of new ligands. The bromo-substituent allows for the facile introduction of various functional groups through the cross-coupling reactions mentioned previously. These modifications could be designed to interact with specific amino acid residues in a protein's active site.

Furthermore, the benzofuran core itself can participate in π-stacking interactions with aromatic residues in proteins. The development of fluorescent ligands based on this scaffold could also be envisioned for use in bioimaging applications. As with the other potential applications, dedicated research is required to synthesize and evaluate derivatives of this compound for their utility as ligands in chemical biology.

Photophysical and Electrochemical Behavior

Photophysical Properties

The study of how 6-Bromo-2,3-dimethylbenzofuran absorbs and emits light is crucial for understanding its potential applications in materials science and as a molecular probe. Benzofuran (B130515) derivatives are noted for their favorable electrochemical behavior, thermal stability, and high quantum yields, often with blue-light emission nih.gov.

Benzofuran and its derivatives are heterocyclic compounds known for their fluorescent properties nih.govresearchgate.net. The core structure, consisting of fused benzene (B151609) and furan (B31954) rings, forms a conjugated system that is responsible for its absorption and emission of light wikipedia.orgmdpi.comnih.gov. Generally, functionalized benzofurans exhibit strong absorption in the ultraviolet (UV) range and emit light in the visible spectrum, often appearing as blue, yellow, or orange light depending on the specific functionalization and molecular structure researchgate.net.

For instance, studies on oligomers end-capped with benzofuran moieties show distinct absorption and emission spectra. The absorption spectrum of a benzofuran-furan oligomer (BF1) presents a well-resolved fine structure with absorption maxima (λmax) at 364 nm and 392 nm, while a benzofuran-thiophene oligomer (BF2) shows a bathochromic (red) shift with a λmax at 382 nm researchgate.net. The emission spectra are also distinct, with the benzofuran-furan oligomer showing a maximum emission wavelength (λem) at 434 nm researchgate.net. These characteristics are indicative of the π → π* electronic transitions within the aromatic system.

Table 1: Photophysical Properties of Representative Benzofuran-Capped Oligomers in CH₂Cl₂ Data is for related functionalized benzofuran compounds to illustrate general properties.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (Δν, cm⁻¹)
BF1 (Benzofuran-Furan)3924340.432400
BF2 (Benzofuran-Thiophene)3824560.174200
BF3 (Benzofuran-Bithiophene)4215220.254500

The introduction of a halogen atom, such as bromine, onto an aromatic scaffold significantly modulates its photophysical properties. This is often attributed to the "heavy atom effect," which can alter the rates of radiative (fluorescence) and non-radiative (intersystem crossing, internal conversion) decay pathways rsc.org.

Specifically, the presence of bromine on a heterocyclic ring system like coumarin, which is structurally related to benzofuran, has been shown to induce a bathochromic (red) shift in both the absorption and emission spectra rsc.org. This shift occurs because the halogen atom alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO).

The photophysical properties of benzofurans are highly tunable through strategic chemical modification mdpi.comnih.gov. The relationship between the molecular structure and the resulting optical properties is a key area of research.

Electron-Donating and Withdrawing Groups: The type and position of substituents on the benzofuran ring play a critical role. Attaching electron-donating groups (e.g., -NH₂, -OH) or electron-withdrawing groups (e.g., -NO₂) can alter the intramolecular charge transfer (ICT) character of the excited state. Studies on 2-(5-formylbenzofuran-2-yl)acetamide showed that substituents like -NH₂, -NHCH₃, and -OH did not cause significant shifts in absorption or fluorescence maxima. In contrast, the strongly electron-withdrawing -NO₂ group resulted in significant solvatochromic shifts, indicating a substantial change in the electronic properties of the molecule nih.govresearchgate.net.

Molecular Rigidity and Planarity: Increasing the rigidity of the molecular structure often leads to enhanced fluorescence quantum yields. This is because a more rigid structure reduces the energy lost through non-radiative vibrational decay pathways nih.gov.

Extension of Conjugation: Extending the π-conjugated system, for example by adding more aromatic rings, typically results in a bathochromic shift of both absorption and emission spectra to longer wavelengths researchgate.net.

These relationships demonstrate that the specific placement of the bromo and dimethyl groups in this compound is precisely what defines its unique electronic and, consequently, its photophysical characteristics.

Electrochemical Measurements

Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for probing the electronic properties of molecules by studying their oxidation and reduction behavior.

Cyclic voltammetry (CV) is a standard method used to characterize the redox properties of chemical compounds. For benzofuran derivatives, CV provides information on their oxidation and reduction potentials, which correspond to the removal or addition of electrons nih.gov. These studies are often conducted to evaluate properties like antioxidant capacity, as the ease of oxidation can correlate with the ability to scavenge free radicals nih.gov.

In a typical CV experiment, the potential is swept, and the resulting current is measured. The appearance of peaks in the voltammogram indicates redox events. For example, a series of oligomers end-capped with benzofuran moieties showed an irreversible oxidation wave, with the first oxidation potential (Eox) occurring at 1.05 V for a benzofuran-thiophene derivative researchgate.net. This potential provides a direct measure of the energy required to remove an electron from the molecule's highest occupied molecular orbital (HOMO).

Electrochemical data are intrinsically linked to the fundamental electronic properties of a molecule. The oxidation potential (Eox) is directly related to the energy of the HOMO, while the reduction potential (Ered) is related to the energy of the LUMO. Therefore, CV can be used to experimentally estimate the HOMO-LUMO energy gap, which is a key parameter that also governs the photophysical properties.

HOMO Energy: A lower oxidation potential implies that the compound is more easily oxidized, which corresponds to a higher HOMO energy level.

LUMO Energy: A less negative reduction potential indicates the compound is more easily reduced, corresponding to a lower LUMO energy level.

Studies on benzofuran derivatives show that the introduction of different substituents alters these redox potentials. Electron-donating groups tend to lower the oxidation potential (raise the HOMO energy), while electron-withdrawing groups increase the oxidation potential (lower the HOMO energy) jocpr.com. This correlation is crucial for designing molecules with specific electronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs), where the energy levels of the materials must be precisely controlled researchgate.net. The electrochemical properties of this compound are thus a direct reflection of the electronic influence of its substituent groups.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 6-Bromo-2,3-dimethylbenzofuran has been a subject of investigation, with a notable procedure involving a multi-step process. A key method reported in the literature involves the reaction of 3-bromophenol (B21344) with 3-chlorobutanone, followed by cyclization using polyphosphoric acid. researchgate.netnih.gov This approach, while effective, highlights the ongoing need for the development of more sustainable and efficient synthetic strategies.

Catalytic Systems: Exploration of novel catalysts, potentially based on earth-abundant metals, to replace harsher reagents like polyphosphoric acid.

One-Pot Reactions: Designing tandem or domino reaction sequences that minimize intermediate isolation steps, thereby reducing solvent waste and improving atom economy.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Alternative Starting Materials: Investigating the use of renewable or more readily available starting materials to reduce the environmental footprint of the synthesis.

Synthetic StepReagentsKey Considerations for Sustainability
Alkylation 3-Bromophenol, 3-ChlorobutanoneUse of greener solvents, alternative alkylating agents.
Cyclization Polyphosphoric AcidReplacement with solid acid catalysts or other recyclable acidic media.

Exploration of Undiscovered Reactivity Modes and In-depth Mechanistic Insights

The bromine atom at the 6-position of the benzofuran (B130515) ring imparts significant reactivity, making it a key handle for further chemical transformations. Current research has demonstrated its utility in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. In this context, this compound serves as an aryl halide partner for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceutically relevant compounds. researchgate.netnih.gov

The future of reactivity studies on this compound will likely involve a deeper dive into its chemical behavior:

Expansion of Cross-Coupling Reactions: Investigating its participation in other palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Stille couplings to form carbon-carbon bonds. This would significantly broaden its synthetic utility.

Metal-Halogen Exchange: Exploring the formation of organometallic intermediates, such as Grignard reagents or organolithium species, through metal-halogen exchange. These intermediates could then be reacted with a variety of electrophiles.

Directed Ortho-Metalation: Investigating the possibility of using the furan (B31954) oxygen or other substituents to direct metalation to specific positions on the aromatic ring, enabling further functionalization.

Mechanistic Studies: Detailed mechanistic investigations of its known and newly discovered reactions will be crucial. This could involve kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates to provide a deeper understanding of the reaction pathways.

Application of Advanced In-situ Characterization Techniques

To gain a more profound understanding of the reaction dynamics and mechanisms involving this compound, the application of advanced in-situ characterization techniques is indispensable. While specific studies on this compound are not yet prevalent, the general methodologies are well-established for similar chemical systems.

Future research endeavors would benefit from the use of:

In-situ NMR Spectroscopy: Techniques like Proton and Carbon-13 NMR spectroscopy can be used to monitor the progress of a reaction in real-time within the NMR tube. This allows for the identification of intermediates, the determination of reaction kinetics, and the elucidation of reaction mechanisms.

In-situ IR and Raman Spectroscopy: Vibrational spectroscopy techniques can provide valuable information about the changes in functional groups during a reaction. For instance, monitoring the disappearance of the C-Br bond vibration and the appearance of new vibrational modes can track the progress of a cross-coupling reaction.

Mass Spectrometry: Real-time monitoring of reaction mixtures using mass spectrometry can help in identifying transient intermediates and byproducts, offering clues into the reaction pathway.

These techniques, when applied to reactions involving this compound, will provide a wealth of data to optimize reaction conditions and to gain fundamental insights into its reactivity.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. While specific computational studies on this molecule are not widely reported, the application of these methods holds significant promise.

Future research directions in this area would likely include:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. These calculations can provide insights into its reactivity, predicting sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Modeling: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This can help in understanding the transition states and intermediates of reactions like the Buchwald-Hartwig amination, and in predicting the feasibility of new, undiscovered reactions.

Predicting Spectroscopic Properties: Computational methods can be used to predict NMR and IR spectra, which can aid in the characterization of the molecule and its derivatives.

Structure-Property Relationship Studies: By systematically modifying the structure of this compound in silico and calculating the resulting electronic and photophysical properties, it is possible to design new molecules with desired characteristics for applications in materials science.

Computational MethodPredicted PropertyPotential Application
Density Functional Theory (DFT) Electronic Structure, HOMO/LUMO energiesPredicting reactivity, guiding synthetic design.
Time-Dependent DFT (TD-DFT) UV-Vis Absorption and Emission SpectraDesigning new molecules for optical applications.
Molecular Dynamics (MD) Simulations Conformational Analysis, Intermolecular InteractionsUnderstanding behavior in condensed phases and biological systems.

Expanding the Scope of this compound in Advanced Materials and Specialized Chemical Applications

While current applications of this compound are primarily as an intermediate in medicinal chemistry, its structural features suggest potential for a much broader range of applications.

Future research could unlock its potential in:

Organic Electronics: The benzofuran core is a known component in organic electronic materials. By using the bromo-functionality to polymerize or to attach other electronically active groups, it may be possible to develop new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or materials for organic photovoltaics.

Fluorescent Probes: The benzofuran scaffold is known to be a part of many fluorescent molecules. Derivatization of this compound could lead to the development of novel fluorescent probes for sensing and imaging applications.

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings. The unique substitution pattern of this molecule could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.

Fine Chemical Synthesis: As a versatile building block, it can be used in the synthesis of a wide array of complex organic molecules for various research and industrial purposes.

The exploration of these emerging research directions will undoubtedly expand the scientific understanding and practical applications of this compound, paving the way for new discoveries and innovations in chemistry and materials science.

Q & A

Basic: How can researchers optimize the synthesis of 6-Bromo-2,3-dimethylbenzofuran while minimizing byproducts?

Methodological Answer:
Start with halogenation of 2,3-dimethylbenzofuran using electrophilic bromination (e.g., NBS in DMF) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acid derivatives). For regioselective bromination at the 6-position, steric and electronic directing effects of the methyl groups must be leveraged. Palladium-catalyzed cycloisomerization of enynols (as in ) could serve as a model for constructing the benzofuran core before bromination . Monitor reaction progress via TLC and HPLC, and optimize solvent systems (e.g., glycerol for greener synthesis, as noted in ) to reduce side reactions. Purify via column chromatography using gradients of ethyl acetate/hexane.

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:
Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., splitting patterns for bromine’s anisotropic effects).
  • GC-MS/HPLC-MS : For purity assessment and detection of halogenated byproducts (e.g., di-brominated isomers) .
  • Elemental Analysis : To verify stoichiometry of C, H, and Br.
  • X-ray Crystallography : If single crystals are obtainable, to resolve ambiguities in regiochemistry.

Advanced: How does the steric bulk of methyl groups influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:
The 2,3-dimethyl groups create steric hindrance, directing coupling reactions (e.g., Suzuki, Heck) to the less hindered 6-bromo site. Computational modeling (DFT) can predict transition-state geometries and electronic effects. Experimental validation:

  • Perform couplings with bulky ligands (e.g., SPhos) to enhance selectivity.
  • Compare reaction outcomes with non-methylated analogs (e.g., 6-bromobenzofuran) to isolate steric contributions.
    Refer to boronic acid coupling partners in (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) for analogous strategies .

Advanced: What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

Methodological Answer:
The electron-withdrawing bromine and electron-donating methyl groups create a balanced electronic environment, reducing susceptibility to acid-catalyzed ring-opening. To test:

  • Conduct stability studies in H2SO4/NaOH (0.1–2M) at 25–80°C, monitoring degradation via UV-Vis or NMR.
  • Compare with non-methylated bromobenzofurans (e.g., 6-bromo-5-fluorobenzothiadiazole in ) to assess methyl’s protective role.
  • Use DFT calculations to map charge distribution and frontier molecular orbitals .

Advanced: Can this compound serve as a precursor for photoactive materials in organic electronics?

Methodological Answer:
Yes, its planar aromatic core and bromine’s leaving-group capability make it suitable for:

  • Polymer Synthesis : Incorporate via Stille coupling into conjugated polymers (e.g., with thiophene units) for OLEDs.
  • Small-Molecule Semiconductors : Replace bromine with electron-deficient groups (e.g., cyano, via nucleophilic substitution) to tune bandgaps.
    Reference ’s difluoromethyl benzofuran derivatives for analogous applications in organic electronics .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for bromine displacement in this compound?

Methodological Answer:
Discrepancies may arise from solvent polarity, catalyst loading, or competing pathways. Systematic approaches:

  • Replicate reactions under inert vs. aerobic conditions (e.g., ’s Pd catalysis).
  • Use kinetic profiling (e.g., Eyring plots) to compare activation parameters.
  • Screen alternative catalysts (e.g., CuI for Ullman-type couplings) and ligands (bidentate vs. monodentate).
    Cross-reference with ’s challenges in synthesizing brominated hydroxybenzofurans, where reaction yields depend on precursor accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.